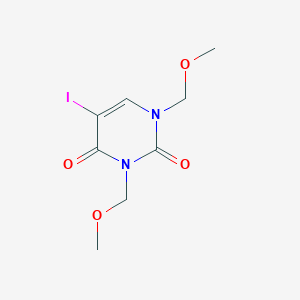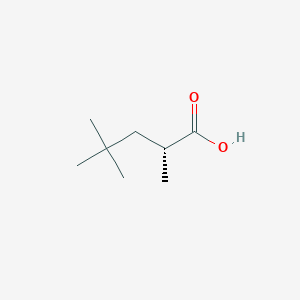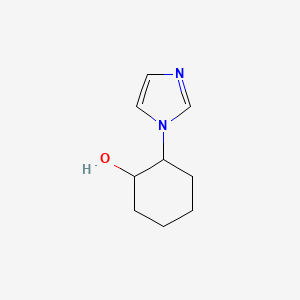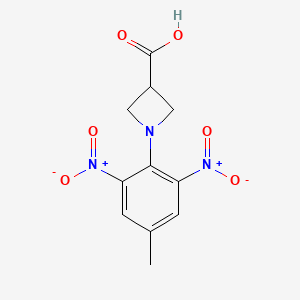![molecular formula C13H17ClN2O3 B2623265 2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide CAS No. 2411292-71-0](/img/structure/B2623265.png)
2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O3 It is characterized by the presence of a chloroacetamide group attached to a pyridine ring, which is further substituted with an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group is introduced via a nucleophilic substitution reaction. This step requires the use of appropriate reagents and solvents to ensure high yield and purity.
Chloroacetamide Formation: The final step involves the formation of the chloroacetamide group. This is typically achieved through the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Material Science: The compound’s unique chemical properties are explored for the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of various industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxan-4-yloxy group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(pyridin-4-ylmethyl)acetamide: Lacks the oxan-4-yloxy group, which may result in different chemical and biological properties.
2-Chloro-N-(oxan-4-yloxy)acetamide: Lacks the pyridine ring, which may affect its reactivity and applications.
N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]acetamide:
Uniqueness
2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroacetamide and oxan-4-yloxy groups allows for diverse applications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-8-12(17)16-9-10-1-4-15-13(7-10)19-11-2-5-18-6-3-11/h1,4,7,11H,2-3,5-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJXVVKBMUEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2623184.png)


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2623195.png)
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)

methanone](/img/structure/B2623201.png)

